Lipophilicity (LogP) Differentiation Across the Piperazinylethyl Carboxamide Ring-Size Series
N-[2-(Piperazin-1-yl)ethyl]cyclobutanecarboxamide exhibits a calculated LogP of −0.10, which is significantly differentiated from its cyclopropane and cyclohexane ring-size analogs. The cyclopropane analog (CAS 1082287-95-3) is substantially more hydrophilic (LogP = −0.58), while the cyclohexane analog (CAS 883810-86-4) is markedly more lipophilic (LogP = 0.79) . The cyclobutane analog's LogP value of −0.10 places it nearest to the optimal CNS drug-like range (LogP 0–3), offering a balanced hydrophilicity–lipophilicity profile that the other ring-size analogs do not achieve [1]. By contrast, the acyclic acetyl analog (CAS 178244-38-7) has a LogP of 0.13, which is closer but lacks the conformational constraints of the cyclobutane ring .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = −0.10 (N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide, CAS 1153458-23-1) |
| Comparator Or Baseline | Cyclopropane analog: LogP = −0.58 (CAS 1082287-95-3); Cyclohexane analog: LogP = 0.79 (CAS 883810-86-4); Acetyl analog: LogP = 0.13 (CAS 178244-38-7) |
| Quantified Difference | ΔLogP vs cyclopropane analog: +0.48 units (~3-fold less hydrophilic); ΔLogP vs cyclohexane analog: −0.89 units (~7.8-fold less lipophilic); ΔLogP vs acetyl analog: −0.23 units (~1.7-fold less lipophilic) |
| Conditions | Calculated LogP values from supplier technical datasheets; Fluorochem (cyclobutane, cyclohexane), Leyan (cyclopropane), ChemSrc (acetyl) |
Why This Matters
LogP is a primary determinant of membrane permeability and CNS penetration; the cyclobutane analog's intermediate LogP (−0.10) avoids the excessive hydrophilicity of the cyclopropane analog and the excessive lipophilicity of the cyclohexane analog, positioning it as the most balanced candidate for CNS-targeted lead optimization programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. CNS drugs typically exhibit LogP values between 0 and 3 for optimal blood-brain barrier penetration. View Source
